(3Z)-4-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one
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Overview
Description
(Z)-4-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-3-PENTEN-2-ONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of (Z)-4-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-3-PENTEN-2-ONE typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the indole core, followed by the introduction of the amino and pentenone functionalities. Common reaction conditions involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental sustainability. This can include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
(Z)-4-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-3-PENTEN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted indole derivatives.
Scientific Research Applications
(Z)-4-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-3-PENTEN-2-ONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of (Z)-4-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-3-PENTEN-2-ONE involves its interaction with specific molecular targets and pathways within cells. This can include binding to enzymes or receptors, modulating their activity, and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
(Z)-4-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-3-PENTEN-2-ONE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its potential anticancer properties.
5-Methoxyindole-3-acetic acid: A metabolite of melatonin with potential biological activities.
Properties
Molecular Formula |
C20H20N2O |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
(Z)-4-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one |
InChI |
InChI=1S/C20H20N2O/c1-13-9-19-17(11-18(13)21-14(2)10-15(3)23)12-20(22-19)16-7-5-4-6-8-16/h4-12,21-22H,1-3H3/b14-10- |
InChI Key |
ZJCXYMPAZQIBED-UVTDQMKNSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C(N2)C3=CC=CC=C3)C=C1N/C(=C\C(=O)C)/C |
Canonical SMILES |
CC1=CC2=C(C=C(N2)C3=CC=CC=C3)C=C1NC(=CC(=O)C)C |
Origin of Product |
United States |
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